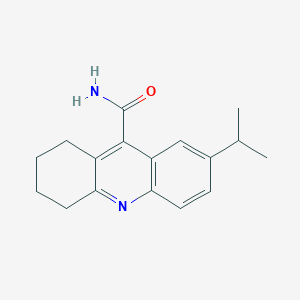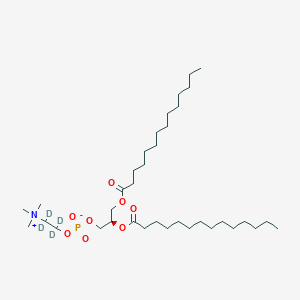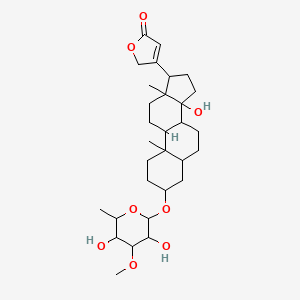
7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide: is a chemical compound with the molecular formula C17H20N2O and a molecular weight of 268.362 g/mol . This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the following steps:
Formation of the acridine core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones under acidic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding acridine N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents; often in the presence of catalysts.
Major Products Formed
Oxidation: Acridine N-oxides.
Reduction: Reduced acridine derivatives.
Substitution: Halogenated or alkylated acridine derivatives.
科学的研究の応用
7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
作用機序
The mechanism of action of 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide primarily involves DNA intercalation . The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA . This intercalation can inhibit DNA replication and transcription, leading to potential therapeutic effects in cancer treatment . Additionally, the compound may interact with specific enzymes and proteins involved in neurodegenerative diseases, providing a basis for its use in Alzheimer’s disease research .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydro-9-acridinecarboxamide
- 7-Methoxy-1,2,3,4-tetrahydro-9-acridinecarboxamide
- 4-Methyl-1,2,3,4-tetrahydro-9-acridinecarboxamide
- 5-Methyl-1,2,3,4-tetrahydro-9-acridinecarboxamide
Uniqueness
7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to the presence of the isopropyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its ability to intercalate into DNA and interact with specific molecular targets, making it a valuable compound for research in medicinal chemistry and drug development .
特性
CAS番号 |
853334-49-3 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC名 |
7-propan-2-yl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C17H20N2O/c1-10(2)11-7-8-15-13(9-11)16(17(18)20)12-5-3-4-6-14(12)19-15/h7-10H,3-6H2,1-2H3,(H2,18,20) |
InChIキー |
YSLIVFRXGXUIJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)



![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)



![ethene;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11938192.png)

